An In-Depth Technical Guide to 2,4,6-Trifluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,4,6-Trifluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trifluoroaniline, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling guidelines, and its significant applications, particularly as a building block in the synthesis of pharmacologically active compounds. A special focus is placed on its role in the development of p38 MAP kinase inhibitors, a critical target in inflammatory disease research. This guide also outlines general experimental methodologies for its synthesis, purification, and analysis, providing a valuable resource for laboratory and development settings.
Chemical and Physical Properties
2,4,6-Trifluoroaniline, with the CAS number 363-81-5 , is a trifluorinated aromatic amine.[1][2][3][4] The presence of three highly electronegative fluorine atoms significantly influences its chemical reactivity and physical properties, making it a valuable synthon in organic chemistry.[2]
Table 1: Physicochemical Properties of 2,4,6-Trifluoroaniline
| Property | Value | Reference(s) |
| CAS Number | 363-81-5 | [1][2][3][4] |
| Molecular Formula | C₆H₄F₃N | [1][2][3][4] |
| Molecular Weight | 147.10 g/mol | [1][2][3][4] |
| Appearance | White to light yellow crystalline solid or powder | [2] |
| Melting Point | 33-37 °C | [4] |
| Boiling Point | 57 °C at 22 mmHg | [4] |
| Solubility | Insoluble in water | [4] |
| IUPAC Name | 2,4,6-trifluoroaniline | [3][4] |
| Synonyms | 2,4,6-Trifluorobenzenamine, 2-Amino-1,3,5-trifluorobenzene | [3][4] |
Safety and Handling
2,4,6-Trifluoroaniline is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
Table 2: GHS Hazard Information for 2,4,6-Trifluoroaniline
| Hazard Class | Hazard Statement |
| Flammable Solids | H228: Flammable solid |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Synthesis
The unique electronic properties conferred by the fluorine atoms make 2,4,6-Trifluoroaniline a versatile building block in organic synthesis. It is a key intermediate in the production of various agrochemicals, dyes, and specialty polymers.[2] In the pharmaceutical industry, it is notably used in the synthesis of kinase inhibitors.[4]
Synthesis of p38 MAP Kinase Inhibitors
2,4,6-Trifluoroaniline serves as a precursor for the synthesis of N-aryl pyridinones, which are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases.[2][3][5][6]
The synthesis of these inhibitors often involves the reaction of 2,4,6-Trifluoroaniline with other reagents to construct the pyridinone core, with the trifluorinated phenyl group playing a key role in the molecule's binding affinity and selectivity for the p38 kinase.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis, purification, and analysis of 2,4,6-Trifluoroaniline can be proprietary, this section provides general methodologies based on established procedures for similar halogenated anilines.
Synthesis
A common synthetic route to fluorinated anilines involves the amination of a corresponding polyfluorinated benzene (B151609) derivative. For instance, 3,5-difluoroaniline (B1215098) can be prepared by reacting 1,3,5-trifluorobenzene (B1201519) with ammonia (B1221849) in methanol (B129727) at elevated temperatures and pressures.[7] A similar approach could be adapted for the synthesis of 2,4,6-Trifluoroaniline.
General Workflow for Synthesis:
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization.
Solvent Selection Criteria:
-
The compound should be highly soluble in the solvent at its boiling point and poorly soluble at room temperature or below.[8]
-
The solvent should not react with the compound.[8]
-
The boiling point of the solvent should be relatively low to allow for easy removal from the purified crystals.[8]
For anilines, common recrystallization solvents include ethanol, methanol, and mixtures of hexane (B92381) with more polar solvents like ethyl acetate (B1210297) or acetone (B3395972).[9] A solvent screening should be performed on a small scale to determine the optimal solvent or solvent pair for 2,4,6-Trifluoroaniline.
General Recrystallization Protocol:
-
Dissolve the crude 2,4,6-Trifluoroaniline in a minimal amount of hot recrystallization solvent.
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 2,4,6-Trifluoroaniline.
General GC-MS Protocol for Halogenated Anilines: [10]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as acetone or dichloromethane.[10]
-
GC Conditions:
-
Injector Temperature: 250 °C[10]
-
Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase is often suitable.[10]
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: Scan a mass range appropriate for the molecular weight of 2,4,6-Trifluoroaniline and its expected fragments.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.[11][12][13]
General HPLC Protocol for Aromatic Amines: [12][14]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[12][14]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is typical.[12][14] A small amount of an acid (e.g., formic acid) or buffer is often added to improve peak shape.
-
Detector: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is a common choice.[14]
-
Role in p38 MAPK Signaling Pathway Inhibition
As previously mentioned, 2,4,6-Trifluoroaniline is a key starting material for the synthesis of p38 MAPK inhibitors. The p38 MAPK signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli.[2][3][5][6]
This diagram illustrates that various extracellular stress signals and inflammatory cytokines activate a cascade of kinases (MAPKKK and MKK), which in turn phosphorylate and activate p38 MAPK.[2][5][6] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors.[5][6] This ultimately leads to the expression of genes involved in the inflammatory response.[6] Inhibitors synthesized from 2,4,6-Trifluoroaniline block the activity of p38 MAPK, thereby disrupting this signaling cascade and reducing inflammation.
Conclusion
2,4,6-Trifluoroaniline is a fundamentally important chemical intermediate with significant applications in the development of pharmaceuticals, particularly in the area of inflammatory diseases. Its unique properties, derived from its trifluorinated structure, make it an attractive starting material for the synthesis of potent and selective enzyme inhibitors. This guide has provided a detailed overview of its properties, handling, and synthetic utility, along with general experimental protocols to aid researchers and developers in their work with this versatile compound.
References
- 1. ptgcn.com [ptgcn.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trifluoroaniline | 363-81-5 [chemicalbook.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
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